Cas no 599-76-8 ((2-chlorophenyl) 4-methylbenzenesulfonate)

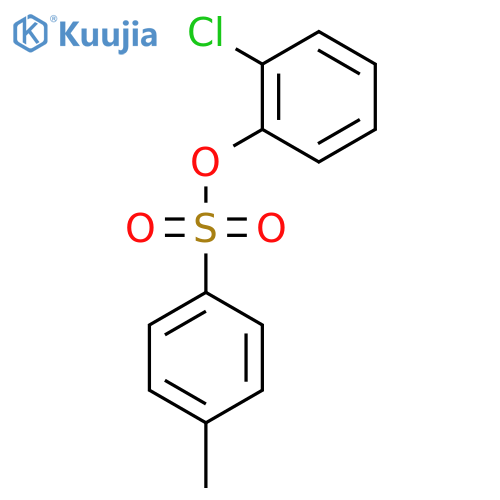

599-76-8 structure

商品名:(2-chlorophenyl) 4-methylbenzenesulfonate

(2-chlorophenyl) 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- (2-chlorophenyl) 4-methylbenzenesulfonate

- toluene-4-sulfonic acid-(2-chloro-phenyl ester)

- AR-1E0748

- NSC6173

- 2-Chlorphenyl-tosylat

- CTK5B0787

- 2-chlorophenyl 4-methylbenzenesulfonate

- 2-chlorophenol tosylate

- AC1Q3RW5

- AG-J-35969

- o-Chlorphenyltosylat

- 2-chlorophenyltosylate

- AC1L5AD8

- Toluol-4-sulfonsaeure-(2-chlor-phenylester)

- toluene-4-sulfonic acid-(2-chloro-phenyl ester); AR-1E0748; NSC6173; 2-Chlorphenyl-tosylat; CTK5B0787; 2-chlorophenyl 4-methylbenzenesulfonate; 2-chlorophenol tosylate; AC1Q3RW5; AG-J-35969; o-Chlorphenyltosylat; 2-chlorophenyltosylate; AC1L5AD8; Toluol-4-sulfonsaeure-(2-chlor-phenylester);

- EN300-7279800

- 2-chlorophenyl 4-toluenesulfonate

- 599-76-8

- SCHEMBL2236990

- 2-chlorophenyl p-toluenesulfonate

- E87356

- chlorophenol tosylate

- 2-CHLOROPHENYL 4-METHYLBENZENE-1-SULFONATE

- Benzenesulfonic acid, 4-methyl-, 2-chlorophenyl ester

- NSC-6173

- DTXSID70278118

-

- インチ: InChI=1S/C13H11ClO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,1H3

- InChIKey: BYUBPRJLQIPXQT-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Cl

計算された属性

- せいみつぶんしりょう: 282.01183

- どういたいしつりょう: 282.011743

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 355

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 51.8

じっけんとくせい

- 密度みつど: 1.337

- ふってん: 415.4°C at 760 mmHg

- フラッシュポイント: 205°C

- 屈折率: 1.591

- PSA: 43.37

- LogP: 4.49690

(2-chlorophenyl) 4-methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7279800-0.05g |

2-chlorophenyl 4-methylbenzene-1-sulfonate |

599-76-8 | 0.05g |

$323.0 | 2023-05-30 | ||

| Enamine | EN300-7279800-0.1g |

2-chlorophenyl 4-methylbenzene-1-sulfonate |

599-76-8 | 0.1g |

$339.0 | 2023-05-30 | ||

| Enamine | EN300-7279800-0.5g |

2-chlorophenyl 4-methylbenzene-1-sulfonate |

599-76-8 | 0.5g |

$370.0 | 2023-05-30 | ||

| Enamine | EN300-7279800-0.25g |

2-chlorophenyl 4-methylbenzene-1-sulfonate |

599-76-8 | 0.25g |

$354.0 | 2023-05-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1825652-1g |

2-Chlorophenyl 4-methylbenzene-1-sulfonate |

599-76-8 | 1g |

¥5011.00 | 2024-05-07 | ||

| Enamine | EN300-7279800-10.0g |

2-chlorophenyl 4-methylbenzene-1-sulfonate |

599-76-8 | 10g |

$1654.0 | 2023-05-30 | ||

| Enamine | EN300-7279800-5.0g |

2-chlorophenyl 4-methylbenzene-1-sulfonate |

599-76-8 | 5g |

$1115.0 | 2023-05-30 | ||

| Enamine | EN300-7279800-1.0g |

2-chlorophenyl 4-methylbenzene-1-sulfonate |

599-76-8 | 1g |

$385.0 | 2023-05-30 | ||

| Enamine | EN300-7279800-2.5g |

2-chlorophenyl 4-methylbenzene-1-sulfonate |

599-76-8 | 2.5g |

$754.0 | 2023-05-30 |

(2-chlorophenyl) 4-methylbenzenesulfonate 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

599-76-8 ((2-chlorophenyl) 4-methylbenzenesulfonate) 関連製品

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 307-59-5(perfluorododecane)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量